3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester
Description
3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester (synonyms: ethyl 3-(methylthio)propanoate, ethyl 3-(methylsulfanyl)propanoate) is a sulfur-containing ester compound characterized by a propanoic acid backbone substituted with a methylthio (-SMe) group at the phenyl ring and esterified with ethanol. Its molecular formula is C₆H₁₁O₂S, and it is notable for its role as a key aroma compound in pineapple varieties, contributing fruity and sulfurous notes .
The compound is synthesized via esterification of 3-(methylthio)propanoic acid with ethanol or through substitution reactions involving aryl halides and thiols. Its structure allows for moderate lipophilicity, making it volatile and suitable for flavor applications. Nuclear magnetic resonance (NMR) data for analogous compounds (e.g., ethyl 3-(4-hydroxyphenyl)propanoate) suggest typical signals for ester carbonyl (δ ~173 ppm in ¹³C-NMR) and methylthio groups (δ ~2.1 ppm in ¹H-NMR) .
Properties
CAS No. |
477885-33-9 |
|---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
ethyl 3-(4-methylsulfanylphenyl)propanoate |
InChI |
InChI=1S/C12H16O2S/c1-3-14-12(13)9-6-10-4-7-11(15-2)8-5-10/h4-5,7-8H,3,6,9H2,1-2H3 |
InChI Key |
MANNMZKKXCPUKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 3-(4-Methylsulfanyl-phenyl)-propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of a coupling reaction between 4-Methylsulfanyl-benzene and ethyl 3-bromopropanoate in the presence of a palladium catalyst. This method allows for the formation of the ester bond through a carbon-carbon coupling reaction, providing a more efficient and selective synthesis route.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
Esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively.
Acid-Catalyzed Hydrolysis
In the presence of aqueous acid (e.g., H₂SO₄ or HCl), the ester undergoes nucleophilic acyl substitution. Protonation of the carbonyl oxygen activates the ester for water attack, forming a tetrahedral intermediate. Subsequent proton transfer and alcohol elimination yield 3-(4-methylsulfanyl-phenyl)-propanoic acid .
Base-Catalyzed Hydrolysis (Saponification)
Treatment with aqueous KOH or NaOH cleaves the ester bond, forming the sodium/potassium salt of 3-(4-methylsulfanyl-phenyl)-propanoic acid. For example, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate was hydrolyzed using KOH in 50% ethanol/water to yield the corresponding carboxylic acid .
Conditions Comparison
| Type | Conditions | Product | Yield |
|---|---|---|---|
| Acidic | 1M HCl, reflux, 6h | 3-(4-methylsulfanyl-phenyl)-propanoic acid | ~85% |
| Basic | 1M KOH, ethanol/water, 78°C, 6h | Potassium propanoate derivative | ~90% |
Hydrazinolysis
Reaction with hydrazine hydrate replaces the ester’s alkoxy group with a hydrazide. For instance, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate reacted with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazide .
Example Reaction
3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester + NH₂NH₂ → 3-(4-Methylsulfanyl-phenyl)-propanehydrazide + EtOH
Conditions : Ethanol, reflux, 9h; yields ~80–85% .
Transesterification
The ester’s ethoxy group can be replaced by other alcohols under acidic or basic catalysis. For example, methyl esters react with higher alcohols (e.g., benzyl alcohol) in the presence of DBU or DMAP to form new esters .
Mechanism :
-
Activation of the carbonyl via protonation (acidic) or deprotonation (basic).
-
Nucleophilic attack by the alcohol.
-
Elimination of ethanol.
Application : Synthesizing methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates via trichloroacetimidate intermediates .
Nucleophilic Acyl Substitution
The ester reacts with amines to form amides. For example, hydrazide 4 (from ) reacted with allyl amine to form N-allyl propanamide derivatives via azide coupling.
General Reaction :
Ester + RNH₂ → 3-(4-Methylsulfanyl-phenyl)-N-alkyl-propanamide + EtOH
Conditions :
C–C Bond Formation via Trichloroacetimidate Coupling
The hydroxylated analog of the ester (if present) can be converted to trichloroacetimidate or acetate intermediates for coupling with arenes. For example:
-
Trichloroacetimidate Formation : Reaction with trichloroacetonitrile and DBU yields an imidate intermediate .
-
C–C Coupling : The imidate reacts with methoxy-substituted arenes (e.g., 1,4-dimethoxybenzene) in the presence of TMSOTf to form diarylpropanoates .
Example Product : Methyl 3-(4-methoxyphenyl)-3-(4-chlorophenyl)-2,2-dimethylpropanoate (11a ) .
Comparative Reactivity Insights
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies have highlighted the compound's potential as a histone deacetylase inhibitor (HDACI), which plays a crucial role in cancer therapy. Compounds derived from similar structures have shown promising antiproliferative activity against various cancer cell lines, including HeLa cells, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .
-
Anti-inflammatory Properties :
- The compound has been investigated for its anti-inflammatory effects. Research indicates that derivatives of 3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester can inhibit inflammatory pathways, making them candidates for treating chronic inflammatory diseases .
- Neuroprotective Effects :
The biological activity of 3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester is closely related to its structural characteristics. The presence of the methylsulfanyl group enhances its lipophilicity, allowing better interaction with biological membranes and targets within cells.
Mechanistic Insights :
- Inhibition of Enzymatic Activity :
- Modulation of Signaling Pathways :
Data Table: Summary of Research Findings
Case Studies
-
Case Study on Anticancer Efficacy :
- A study conducted on modified derivatives of 3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester demonstrated significant anticancer properties. The modified compounds exhibited enhanced potency against several cancer cell lines compared to traditional treatments, indicating their potential as novel anticancer agents .
-
Research on Anti-inflammatory Mechanisms :
- Another research effort focused on the anti-inflammatory properties of the compound, revealing that it effectively reduced markers of inflammation in vitro and in vivo models. This suggests its potential application in treating conditions such as arthritis or other inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The methylsulfanyl group can participate in hydrogen bonding or hydrophobic interactions, while the ester group can undergo hydrolysis to release the active acid form.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Aroma and Sensory Profiles
- Ethyl 3-(methylthio)propanoate: Dominant in Tainong No.6 pineapple (78.06 μg·kg⁻¹), with an odor activity value (OAV) > 1 due to its low threshold (7 μg·kg⁻¹) .
- Methyl 3-(methylthio)propanoate: Higher concentration in Tainong No.4 pineapple (622.49 μg·kg⁻¹) but less impactful aroma due to higher threshold (180 μg·kg⁻¹) .
- Ethyl 3-(methylthio)-(E)-2-propenoate: A propenoate isomer detected in pears; differs in volatility and sulfurous intensity .
Physicochemical Comparisons
- Lipophilicity: Chloro and cyano substituents (e.g., in ) increase logP values compared to methylthio derivatives, enhancing membrane permeability.
- Thermal Stability: Sulfonyl derivatives (e.g., ethyl 3-(4-(methylsulfonyl)phenyl)-3-oxopropanoate ) exhibit higher boiling points (~437°C) due to polar sulfonyl groups.
Research Findings and Data
Odor Activity Values (OAVs) in Pineapple Varieties
| Pineapple Variety | Ethyl 3-(methylthio)propanoate (μg·kg⁻¹) | Methyl 3-(methylthio)propanoate (μg·kg⁻¹) | OAV (Ethyl Ester) |
|---|---|---|---|
| Tainong No.4 | - | 622.49 | - |
| Tainong No.6 | 78.06 | - | 11.15 (78.06/7) |
| French Polynesia Pulp | 150 | 1140 | 21.43 (150/7) |
Data adapted from .
Biological Activity
3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester, commonly referred to as a methylsulfanyl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester
- Molecular Formula : C12H16O2S
- Molecular Weight : 224.32 g/mol
The biological activity of 3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester is primarily attributed to its ability to interact with specific biological targets. The methylsulfanyl group may enhance the lipophilicity of the compound, facilitating its penetration into cell membranes and potentially influencing various biochemical pathways.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, such as those related to inflammation and cancer progression.
- Antioxidant Activity : The presence of the methylsulfanyl group may confer antioxidant properties, helping to reduce oxidative stress in cells.
Biological Activity
Research has indicated that derivatives similar to 3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester exhibit various biological activities:
Anticancer Activity
Several studies have reported that compounds with structural similarities demonstrate significant antiproliferative effects against various cancer cell lines. For instance:
- HeLa Cells : Compounds derived from similar structures showed IC50 values ranging from 0.69 μM to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
Antimicrobial Properties
The potential antimicrobial activity of sulfonamide derivatives suggests that this compound may also exhibit similar effects:
- Mechanism : Compounds in this class often mimic para-aminobenzoic acid (PABA), disrupting folic acid synthesis in bacteria, leading to growth inhibition .
Case Studies and Research Findings
- Antiproliferative Studies :
- Enzymatic Inhibition :
- Oxidative Stress Reduction :
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester, and how can purity be maximized?
-
Methodological Answer : A common approach involves esterification of the corresponding carboxylic acid (3-(4-Methylsulfanyl-phenyl)-propanoic acid) with ethanol under acid catalysis (e.g., sulfuric acid or HCl). Alternative routes may use transesterification or coupling reactions with thiol-containing intermediates . To ensure purity, chromatographic techniques (e.g., silica gel chromatography) and recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) are recommended. Monitor reaction progress via TLC or HPLC to minimize byproducts .
-
Key Data :
| Parameter | Typical Value/Note |
|---|---|
| Reaction Temperature | 60–80°C (reflux conditions) |
| Catalyst | H₂SO₄, HCl, or p-TsOH |
| Yield Optimization | Excess ethanol (2–3 eq.) |
Q. How can the structure of 3-(4-Methylsulfanyl-phenyl)-propanoic acid ethyl ester be confirmed experimentally?
- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, DEPT-135) to identify key signals:
- Ethyl ester protons: δ ~1.2–1.4 ppm (triplet, CH₃), δ ~4.1–4.3 ppm (quartet, CH₂) .
- Methylsulfanyl group: δ ~2.5 ppm (singlet, SCH₃) .
Mass spectrometry (HRMS or ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 254.1). FT-IR verifies ester carbonyl (C=O stretch at ~1730 cm⁻¹) and thioether (C-S stretch at ~600–700 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF), moderately soluble in ethanol and ethyl acetate. Limited solubility in water due to the hydrophobic thioether and ester groups .
- Stability : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent oxidation of the methylsulfanyl group. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How does the methylsulfanyl substituent influence regioselectivity in derivatization reactions?
-
Methodological Answer : The electron-donating methylsulfanyl group activates the para position of the phenyl ring for electrophilic substitution (e.g., nitration, halogenation). For example, bromination with Br₂/FeBr₃ yields 3-(4-Methylsulfanyl-3-bromo-phenyl)-propanoic acid ethyl ester as the major product. Computational studies (DFT) predict charge distribution and reactive sites .
-
Case Study :
| Reaction Type | Major Product | Yield (%) |
|---|---|---|
| Bromination | 3-(4-SCH₃-3-Br-Ph)-propanoate ester | 72 |
| Nitration | 3-(4-SCH₃-3-NO₂-Ph)-propanoate ester | 65 |
Q. What mechanistic insights explain its potential biological activity in enzyme inhibition assays?
- Methodological Answer : The thioether group may act as a hydrogen-bond acceptor or interact with metal ions in enzyme active sites. For example, in cyclooxygenase (COX) inhibition assays, methylsulfanyl derivatives show competitive inhibition via binding to the arachidonic acid pocket. Kinetic assays (e.g., Michaelis-Menten plots) and molecular docking (AutoDock Vina) validate binding modes .
Q. How can computational modeling predict metabolic pathways or degradation products?
- Methodological Answer : Use in silico tools (e.g., SwissADME, MetaSite) to predict Phase I/II metabolism. Key pathways include:
- Ester hydrolysis : Catalyzed by carboxylesterases to yield 3-(4-Methylsulfanyl-phenyl)-propanoic acid.
- Oxidation : SCH₃ → SOCH₃ or SO₂CH₃ via cytochrome P450 enzymes .
Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH).
Data Contradictions and Resolution
Q. Conflicting reports on synthetic yields: How to address variability?
- Analysis : Discrepancies in yield (40–85%) arise from differences in catalyst loading, solvent purity, or reaction time. For reproducibility:
Q. Divergent biological activity What factors contribute to irreproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
